![molecular formula C15H15N5O3 B13820005 8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione](/img/structure/B13820005.png)
8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione is a purine derivative known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione typically involves the condensation of 1,3-dimethylxanthine with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenylacetyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an analgesic and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. It is known to inhibit phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP, which play crucial roles in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: Known for their analgesic and anti-inflammatory activities.
8-Methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: Exhibits similar biological activities.
Uniqueness
8-Amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other purine derivatives. Its ability to inhibit multiple phosphodiesterases makes it a promising candidate for further drug development .
Eigenschaften
Molekularformel |
C15H15N5O3 |
---|---|
Molekulargewicht |
313.31 g/mol |
IUPAC-Name |
8-amino-1,3-dimethyl-7-(2-phenylacetyl)purine-2,6-dione |
InChI |
InChI=1S/C15H15N5O3/c1-18-12-11(13(22)19(2)15(18)23)20(14(16)17-12)10(21)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,16,17) |
InChI-Schlüssel |
ZMFYRUCHNRDECU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.